molecular formula C10H18N2O B15253060 N-(4-aminocyclohexyl)cyclopropanecarboxamide

N-(4-aminocyclohexyl)cyclopropanecarboxamide

Cat. No.: B15253060
M. Wt: 182.26 g/mol
InChI Key: CDIKBRXPAIRDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminocyclohexyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with an aminocyclohexyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-aminocyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-aminocyclohexylamine under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine, and purification of the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

N-(4-aminocyclohexyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

N-(4-aminocyclohexyl)cyclopropanecarboxamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-aminocyclohexyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(4-aminocyclohexyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h7-9H,1-6,11H2,(H,12,13)

InChI Key

CDIKBRXPAIRDOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.